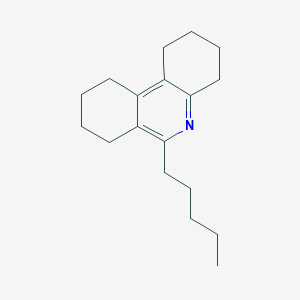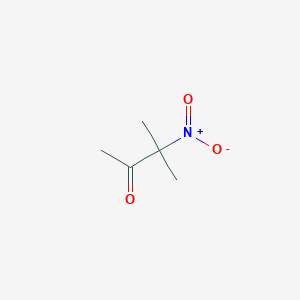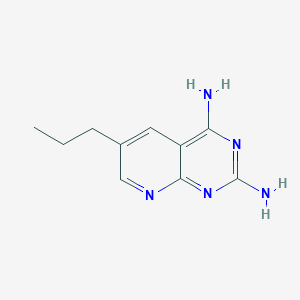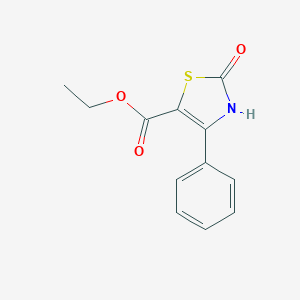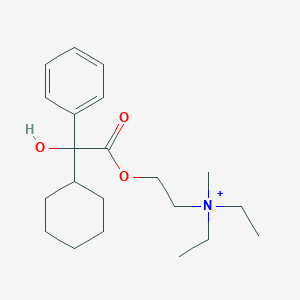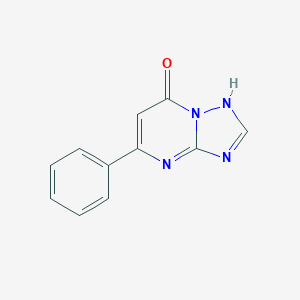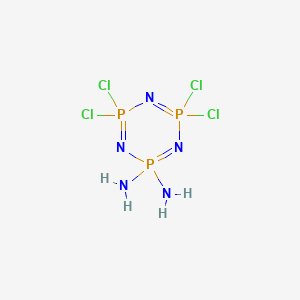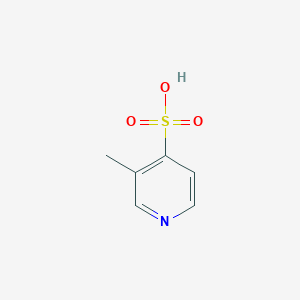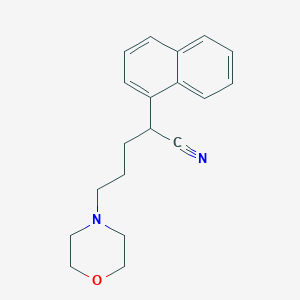
5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile (MNPN) is a chemical compound that has gained attention in scientific research due to its potential application in various fields. It is a nitrile derivative that contains a naphthalene ring and a morpholine ring. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions have been studied.
Wirkmechanismus
The mechanism of action of 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile is not fully understood. However, it has been suggested that 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile and its derivatives may act by inhibiting specific enzymes or receptors. For example, 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives have been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell division. 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives have also been shown to inhibit the activity of the hepatitis C virus (HCV) NS5B polymerase, which is essential for viral replication.
Biochemische Und Physiologische Effekte
5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile and its derivatives have been shown to have various biochemical and physiological effects. For example, 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. They have also been shown to inhibit the proliferation of cancer cells. 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives have also been shown to inhibit the replication of HCV.
Vorteile Und Einschränkungen Für Laborexperimente
5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile and its derivatives have several advantages for lab experiments. They are relatively easy to synthesize, and their structures can be easily modified to obtain derivatives with different properties. 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives have also been shown to have good bioavailability and pharmacokinetic properties.
However, there are also some limitations to using 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile and its derivatives in lab experiments. For example, some 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives have been shown to be toxic to cells at high concentrations. It is also important to note that 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile and its derivatives may have different effects on different cell types or organisms.
Zukünftige Richtungen
There are several future directions for the study of 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile and its derivatives. One direction is the development of 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives with improved activity and selectivity for specific targets. Another direction is the study of the pharmacokinetics and toxicity of 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives in vivo. 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives may also be studied for their potential as imaging agents for cancer diagnosis or as theranostic agents for cancer treatment.
Synthesemethoden
5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile can be synthesized using different methods. One of the methods involves the reaction of 2-bromo-5-morpholin-4-yl-1-naphthalene with pentanenitrile in the presence of a palladium catalyst. Another method involves the reaction of 5-morpholin-4-yl-1-naphthaleneboronic acid with 5-bromo-1-pentanenitrile in the presence of a palladium catalyst. Both methods result in the formation of 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile.
Wissenschaftliche Forschungsanwendungen
5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile has been studied for its potential application in various scientific fields. One of the applications is in the field of organic electronics. 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile has been used as a building block for the synthesis of organic semiconductors. These semiconductors have been used in the development of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
Another application of 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile is in the field of medicinal chemistry. 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile has been studied for its potential as a drug scaffold. It has been used as a starting material for the synthesis of various bioactive compounds. 5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile derivatives have been studied for their potential as anticancer, antiviral, and antibacterial agents.
Eigenschaften
CAS-Nummer |
13326-37-9 |
|---|---|
Produktname |
5-Morpholin-4-yl-2-naphthalen-1-ylpentanenitrile |
Molekularformel |
C19H22N2O |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
5-morpholin-4-yl-2-naphthalen-1-ylpentanenitrile |
InChI |
InChI=1S/C19H22N2O/c20-15-17(7-4-10-21-11-13-22-14-12-21)19-9-3-6-16-5-1-2-8-18(16)19/h1-3,5-6,8-9,17H,4,7,10-14H2 |
InChI-Schlüssel |
REAMLHVXFBJQJS-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCC(C#N)C2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
C1COCCN1CCCC(C#N)C2=CC=CC3=CC=CC=C32 |
Synonyme |
α-(1-Naphtyl)-4-morpholinevaleronitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



